1,6-Naphthyridine-5-carboxamide

Vue d'ensemble

Description

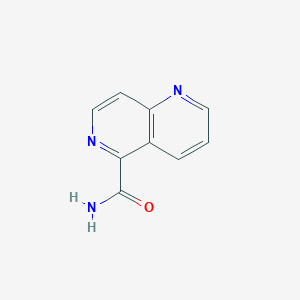

1,6-Naphthyridine-5-carboxamide is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused ring system with two pyridine rings connected through adjacent carbon atoms, making it a naphthalene analog with nitrogen atoms in each ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-naphthyridine-5-carboxamide typically involves the formation of the naphthyridine core followed by functionalization at the 5-position. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization can yield the naphthyridine core . Further functionalization can be achieved through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes. The specific details of industrial methods are proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions

1,6-Naphthyridine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

Reduction: Reduction reactions can yield reduced forms of the naphthyridine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like arylboronic acids and halogenating agents are used under conditions such as reflux or catalysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while substitution reactions can produce various substituted naphthyridines with different functional groups .

Applications De Recherche Scientifique

Synthesis of 1,6-Naphthyridine-5-carboxamide

The synthesis of 1,6-naphthyridine derivatives often involves multi-step reactions that can yield compounds with varying functional groups. Common synthetic strategies include:

- Cyclization Reactions : Utilizing starting materials such as 2-aminopyridines and appropriate carboxylic acids or derivatives.

- Functionalization : Modifying existing naphthyridine structures to enhance biological activity or solubility.

Recent studies have demonstrated efficient methods for synthesizing this compound through condensation reactions and subsequent transformations, leading to derivatives with improved pharmacological profiles .

Biological Activities

The biological applications of this compound are extensive, particularly in the context of drug discovery. Key activities include:

- Antitumor Activity : Compounds containing the naphthyridine scaffold have shown promise as antitumor agents. For instance, derivatives have been identified that inhibit kinases involved in cancer progression, making them potential candidates for treating various malignancies .

- Antiviral Properties : Research indicates that certain naphthyridine derivatives exhibit antiviral activity against viruses such as cytomegalovirus (HCMV). These compounds may act by interfering with viral replication processes .

- Antiparasitic Effects : Studies have highlighted the efficacy of naphthyridine compounds against leishmaniasis, demonstrating their potential in treating parasitic infections .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antitumor | Inhibition of cancer-related kinases | |

| Antiviral | Effective against HCMV | |

| Antiparasitic | Activity against Leishmania parasites |

Medicinal Chemistry Applications

The versatility of this compound extends to its use in medicinal chemistry:

- Drug Development : Its structural properties make it an attractive scaffold for the development of new pharmaceuticals targeting various diseases, including cancers and infectious diseases.

- Mechanism of Action Studies : Understanding how these compounds interact at the molecular level is crucial for optimizing their efficacy and safety profiles. For example, studies have shown that some naphthyridines act by sequestering metal ions essential for pathogen survival .

Material Science Applications

Beyond medicinal uses, 1,6-naphthyridine derivatives are also explored in material science:

- Organic Electronics : The compound's electronic properties allow it to be used in organic light-emitting diodes (OLEDs) and photovoltaic cells. Research has indicated that naphthyridines can serve as effective semiconductors due to their charge transport capabilities .

Table 2: Material Science Applications

| Application Type | Description | References |

|---|---|---|

| Organic Electronics | Use in OLEDs and solar cells | |

| Semiconductor | Effective charge transport materials |

Case Studies

Several case studies illustrate the applications of this compound:

- A study reported a series of naphthyridine derivatives that exhibited potent antileishmanial activity in animal models, highlighting their potential as new treatments for neglected tropical diseases .

- Another investigation focused on the synthesis and evaluation of naphthyridine-based inhibitors for BCR kinase, showing promising results in preclinical trials for hematological malignancies .

Mécanisme D'action

The mechanism of action of 1,6-naphthyridine-5-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule in medicinal chemistry .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,5-Naphthyridine: Another isomer with similar biological activities but different structural properties.

1,8-Naphthyridine: Known for its distinct reactivity and applications in medicinal chemistry.

Uniqueness

1,6-Naphthyridine-5-carboxamide is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .

Activité Biologique

1,6-Naphthyridine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies that highlight its potential therapeutic applications.

Overview of 1,6-Naphthyridine Derivatives

1,6-Naphthyridines are nitrogen-containing heterocycles that have garnered attention for their ability to interact with various biological targets. The 5-carboxamide derivative specifically has been noted for its promising pharmacological profiles across multiple studies. The structural versatility of these compounds allows for modifications that can enhance their biological activity.

Biological Activities

-

Antitumor Activity :

- Several studies have reported the antitumor properties of 1,6-naphthyridine derivatives. For instance, compounds have shown efficacy against various cancer cell lines, including melanoma and leukemia. A notable study demonstrated that specific derivatives exhibited IC50 values below 10 nM against murine P388 leukemia cells, indicating potent cytotoxicity .

-

Antiviral Properties :

- Research has indicated that certain derivatives possess antiviral activities, particularly against hepatitis B virus (HBV). A derivative was reported to significantly reduce HBsAg levels in treated patients . Moreover, structure-activity relationship (SAR) studies have highlighted the potential for developing new antiviral agents based on the 1,6-naphthyridine scaffold .

- Antimicrobial Effects :

- Cardiovascular Applications :

Case Study 1: Antitumor Efficacy

A study evaluated a series of 1,6-naphthyridine-5-carboxamides against colon cancer models in mice. One derivative demonstrated curative effects at a dosage of 1.8 mg/kg when tested in vivo, showcasing the compound's potential as an effective anticancer agent .

Case Study 2: Antiviral Activity

In clinical trials focused on chronic HBV infection, a derivative exhibited significant reductions in viral markers after treatment with a specific regimen involving the compound . This highlights its potential utility in antiviral therapies.

Propriétés

IUPAC Name |

1,6-naphthyridine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c10-9(13)8-6-2-1-4-11-7(6)3-5-12-8/h1-5H,(H2,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMWDFIPSRVCGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=O)N)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70492251 | |

| Record name | 1,6-Naphthyridine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70492251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61327-63-7 | |

| Record name | 1,6-Naphthyridine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70492251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.